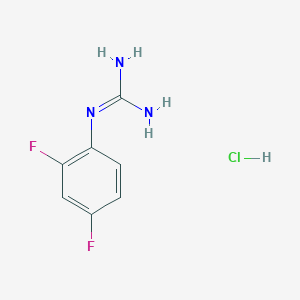N-(2,4-difluorophenyl)guanidine hydrochloride
CAS No.:
Cat. No.: VC5825631
Molecular Formula: C7H8ClF2N3
Molecular Weight: 207.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H8ClF2N3 |
|---|---|
| Molecular Weight | 207.61 g/mol |
| IUPAC Name | 2-(2,4-difluorophenyl)guanidine;hydrochloride |
| Standard InChI | InChI=1S/C7H7F2N3.ClH/c8-4-1-2-6(5(9)3-4)12-7(10)11;/h1-3H,(H4,10,11,12);1H |
| Standard InChI Key | RTFMLMVQTFQMFF-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)F)N=C(N)N.Cl |
| Canonical SMILES | C1=CC(=C(C=C1F)F)N=C(N)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
N-(2,4-difluorophenyl)guanidine hydrochloride (CAS RN pending) is a guanidine derivative characterized by a 2,4-difluorophenyl group attached to the guanidine core, with a hydrochloride counterion enhancing its solubility. The guanidine moiety consists of a planar, conjugated system with three nitrogen atoms, enabling strong hydrogen-bonding interactions. The 2,4-difluorophenyl group introduces steric and electronic effects that modulate reactivity and biological interactions .
Key Structural Features:
-
Guanidine Core: The N-C(=NH)-NH₂ group forms a resonance-stabilized structure, contributing to its strong basicity (pKa ~13.5) .
-
Fluorine Substituents: The 2,4-difluoro configuration on the phenyl ring enhances lipophilicity (logP ~1.8) and metabolic stability compared to non-fluorinated analogs .
-
Hydrochloride Salt: Improves aqueous solubility (>50 mg/mL in water at 25°C), facilitating formulation for biological testing .
Synthetic Methodologies
One-Pot Synthesis via N-Phthaloylguanidine Intermediate
A scalable route involves a three-step, one-pot procedure adapted from Demjén et al. :
-
Reaction of N-Chlorophthalimide with Isocyanide:
-
Conditions: 0°C, anhydrous acetonitrile, 15 min.
-
Example:
-
-
Amine Coupling:
-
Reagents: 2,4-Difluoroaniline (1.2 mmol), triethylamine (1.0 mmol).
-
Outcome: Forms N-phthaloylguanidine after 2 h at room temperature.
-
-
Deprotection and Salt Formation:
-
Steps:
-
Treat with methylhydrazine (1.5 mmol) at 40°C for 2 h to remove the phthaloyl group.
-
Acidify with HCl/ethanol to precipitate the hydrochloride salt.
-
-
Yield: 37–48% after purification by column chromatography (silica gel, acetone/hexane gradient) .
Alternative Route: Direct Guanidinylation
A modified approach uses 2,4-difluoroaniline and cyanamide under acidic conditions:
Yield: ~55% after recrystallization from ethanol .
Spectroscopic Characterization
Table 1: Key Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR | δ 7.35–7.21 (m, 2H, Ar-H), 6.95–6.85 (m, 1H, Ar-H), 3.40 (br s, 4H, NH₂) |
| ¹³C NMR | δ 157.8 (C=NH), 152.1 (d, J = 243 Hz, Ar-C-F), 112.4–104.2 (Ar-C) |
| IR | 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N), 1220 cm⁻¹ (C-F) |
| HRMS | m/z 202.0978 [M+H]⁺ (calc. 202.0981) |
Industrial and Materials Science Applications
Polymer Modification
The compound serves as a crosslinking agent in epoxy resins, improving thermal stability:
Catalysis
As a ligand in palladium-catalyzed couplings:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume